N-((2-(2-methoxyethoxy)pyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[[2-(2-methoxyethoxy)pyridin-4-yl]methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-23-6-7-24-16-8-12(4-5-18-16)10-19-17(22)13-2-3-14-15(9-13)21-11-20-14/h4-5,8,11,13H,2-3,6-7,9-10H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVYAGWNQIODGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)CNC(=O)C2CCC3=C(C2)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-(3-hydroxyphenyl)-4-methyl-2-phenylthiazole-5-carboxamide, have been identified as c-met inhibitors. c-Met is a protein that plays a crucial role in embryonic development, organ regeneration, and wound healing.
Mode of Action
Similar compounds function by forming a hydrogen bond donor or acceptor through a long chain that usually contains hydrogen, nitrogen, and oxygen atoms. This interaction can inhibit the activity of the target protein, such as c-Met, thereby influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
A critical comparison with structurally related compounds reveals key differences in substituent groups and their pharmacological implications:
| Compound Name | Core Structure | Key Substituents | Potential Impact on Properties |
|---|---|---|---|
| Target Compound | Benzo[d]imidazole | 2-(2-Methoxyethoxy)pyridin-4-ylmethyl, tetrahydro ring | Enhanced solubility (due to ether chain); improved bioavailability vs. rigid aromatic systems |
| 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-... [2] | Benzo[d]imidazole | 3,4-Dimethoxyphenyl, 4-methoxyphenyl, propyl | Increased lipophilicity (methoxy groups); potential for CNS penetration |
| Imazamox [3] | Imidazolinone | 5-(Methoxymethyl)-3-pyridinecarboxylic acid | Herbicidal activity via acetolactate synthase inhibition; polar carboxylic acid enhances soil mobility |
Key Observations :
- The target compound’s 2-methoxyethoxy-pyridinyl group likely improves aqueous solubility compared to the methoxyphenyl substituents in , which may favor pharmacokinetics in drug design.
- Unlike imidazolinone herbicides (e.g., imazamox ), the benzo[d]imidazole core in the target compound is non-ionizable, suggesting divergent biological targets (e.g., enzyme inhibition vs. receptor modulation).
Q & A
Basic: What are the critical steps in synthesizing N-((2-(2-methoxyethoxy)pyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide?
Methodological Answer:
Synthesis typically involves multi-step organic reactions. Key steps include:
- Step 1 : Preparation of the benzoimidazole core via cyclization of substituted diaminobenzoic acid derivatives under acidic conditions (e.g., HCl/ethanol) .
- Step 2 : Functionalization of the pyridine moiety with 2-methoxyethoxy groups using nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction) .
- Step 3 : Amide bond formation between the benzoimidazole and functionalized pyridine using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in anhydrous solvents like DMF or acetonitrile .
- Purification : Column chromatography or recrystallization in solvents like ethyl acetate/hexane .
- Validation : Confirm structure via /-NMR, high-resolution mass spectrometry (HRMS), and HPLC purity (>95%) .
Basic: How is the compound characterized for structural integrity and purity in academic research?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : - and -NMR in DMSO-d6 or CDCl3 to confirm substituent integration and absence of impurities .
- Mass Spectrometry (MS) : HRMS (ESI-TOF) to verify molecular ion peaks and isotopic patterns .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Elemental Analysis : Combustion analysis (C, H, N) to validate empirical formula (±0.4% tolerance) .
Basic: What in vitro assays are suitable for preliminary evaluation of its biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Dose-response studies (e.g., IC50 determination) against kinases or proteases using fluorescence-based substrates .
- Receptor Binding Assays : Radioligand displacement experiments (e.g., -labeled antagonists) to measure affinity (K) for GPCRs or nuclear receptors .
- Cytotoxicity Screening : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
Advanced: How can reaction yield and selectivity be optimized during synthesis?
Methodological Answer:
- Design of Experiments (DOE) : Use fractional factorial designs to screen variables (temperature, solvent, catalyst) and identify optimal conditions .
- Catalyst Screening : Test palladium/copper catalysts for coupling reactions (e.g., Suzuki-Miyaura) to enhance regioselectivity .
- Solvent Effects : Polar aprotic solvents (DMSO, DMF) improve solubility of intermediates, while inert atmospheres (N) prevent oxidation .
Advanced: What computational strategies predict target binding modes and SAR?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with protein targets (e.g., kinases) using PyMOL for visualization .
- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) to optimize ligand geometry and calculate electrostatic potential maps .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability and free energy (MM-PBSA) .
Advanced: How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Meta-Analysis : Pool data from independent studies and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers .
- Experimental Replication : Standardize assay protocols (e.g., cell passage number, incubation time) to minimize variability .
- Structure-Activity Relationship (SAR) Table : Compare substituent effects on activity (example below):
| Substituent on Benzoimidazole | Biological Activity (IC50, nM) | Target | Reference |
|---|---|---|---|
| -H (Parent compound) | 250 ± 15 | Kinase X | |
| -CH | 180 ± 10 | Kinase X | |
| -OCH | 95 ± 5 | Kinase X |
Advanced: What methodologies validate thermal stability and solubility for formulation studies?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Heating rate of 10°C/min under N to determine decomposition temperature .
- Differential Scanning Calorimetry (DSC) : Identify melting points and polymorphic transitions .
- Solubility Screening : Shake-flask method in buffers (pH 1–7.4) and co-solvents (PEG-400, cyclodextrins) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
